Rhodojaponin III Rhodojaponin III Rhodojaponin III is a natural product found in Elliottia paniculata, Rhododendron japonoheptamerum, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 26342-66-5
VCID: VC1926116
InChI: InChI=1S/C20H32O6/c1-16(2)15-12(26-15)13-18(4,24)10-6-5-9-14(22)19(10,8-17(9,3)23)7-11(21)20(13,16)25/h9-15,21-25H,5-8H2,1-4H3/t9-,10+,11-,12+,13+,14-,15+,17-,18-,19+,20-/m1/s1
SMILES: CC1(C2C(O2)C3C1(C(CC45CC(C(C4O)CCC5C3(C)O)(C)O)O)O)C
Molecular Formula: C20H32O6
Molecular Weight: 368.5 g/mol

Rhodojaponin III

CAS No.: 26342-66-5

Cat. No.: VC1926116

Molecular Formula: C20H32O6

Molecular Weight: 368.5 g/mol

* For research use only. Not for human or veterinary use.

Rhodojaponin III - 26342-66-5

Specification

CAS No. 26342-66-5
Molecular Formula C20H32O6
Molecular Weight 368.5 g/mol
IUPAC Name (1S,3R,4R,6R,8S,9S,10R,11R,14R,15R,17R)-5,5,10,15-tetramethyl-7-oxapentacyclo[12.2.1.01,11.04,9.06,8]heptadecane-3,4,10,15,17-pentol
Standard InChI InChI=1S/C20H32O6/c1-16(2)15-12(26-15)13-18(4,24)10-6-5-9-14(22)19(10,8-17(9,3)23)7-11(21)20(13,16)25/h9-15,21-25H,5-8H2,1-4H3/t9-,10+,11-,12+,13+,14-,15+,17-,18-,19+,20-/m1/s1
Standard InChI Key VUMZHZYKXUYIHM-GLHQSWFFSA-N
Isomeric SMILES C[C@]1(C[C@@]23C[C@H]([C@]4([C@@H]([C@H]5[C@@H](C4(C)C)O5)[C@]([C@@H]2CC[C@@H]1[C@H]3O)(C)O)O)O)O
SMILES CC1(C2C(O2)C3C1(C(CC45CC(C(C4O)CCC5C3(C)O)(C)O)O)O)C
Canonical SMILES CC1(C2C(O2)C3C1(C(CC45CC(C(C4O)CCC5C3(C)O)(C)O)O)O)C

Introduction

Chemical Properties and Structure

Rhodojaponin III possesses a complex pentacyclic structure with the molecular formula C20H32O6 and a molecular weight of 368.5 g/mol . Its systematic IUPAC name is (1S,3R,4R,6R,8S,9S,10R,11R,14R,15R,17R)-5,5,10,15-tetramethyl-7-oxapentacyclo[12.2.1.01,11.04,9.06,8]heptadecane-3,4,10,15,17-pentol, reflecting its complex stereochemistry and multiple functional groups .

The compound features five hydroxyl groups and an epoxide ring, contributing to its polarity and solubility characteristics. Rhodojaponin III is soluble in organic solvents including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone, which influences its extraction methods and formulation for experimental studies .

Physical and Chemical Data

PropertyValueSource
Molecular FormulaC20H32O6
Molecular Weight368.5 g/mol
Physical DescriptionPowder
CAS Number26342-66-5
PubChem CID21151017
InChIKeyVUMZHZYKXUYIHM-GLHQSWFFSA-N
SolubilityChloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone

The compound's structure includes a grayanotoxane skeleton with specific stereochemistry at positions 2β,3β,6β, and 14R, contributing to its biological activity. The presence of multiple chiral centers creates a unique three-dimensional configuration that plays a crucial role in its interaction with biological targets .

Natural Sources and Extraction

Rhodojaponin III is primarily isolated from the herbs of Rhododendron molle G. Don, a flowering plant species belonging to the family Ericaceae . Other sources include Elliottia paniculata and Rhododendron japonoheptamerum, though R. molle remains the most commonly used source for extraction and research purposes .

The extraction of Rhodojaponin III typically involves the use of organic solvents such as chloroform, dichloromethane, or ethyl acetate. The process generally begins with the dried and powdered plant material, followed by solvent extraction, fractionation, and purification steps to isolate the compound with high purity (≥98% for research applications) .

For laboratory and research use, Rhodojaponin III is often stored in DMSO solutions at concentrations of 10 mM, which allows for convenient handling and dosing in experimental settings. When properly stored in tightly sealed vials at 2-8°C, the compound can maintain stability for up to 24 months, though preparation of fresh solutions before use is recommended for optimal results .

Pharmacological Effects

Effects on Rheumatoid Arthritis

Rhodojaponin III has demonstrated significant therapeutic potential in the treatment of rheumatoid arthritis (RA), a chronic inflammatory disease characterized by joint destruction and systemic complications. Research using the bovine type II collagen-induced arthritis (CIA) rat model has shown that Rhodojaponin III effectively alleviates symptoms and pathological changes associated with RA .

Administration of Rhodojaponin III led to significant suppression of cartilage damage and bone erosion in the knee joints of CIA rats, comparable to the effects of Tripterygium wilfordii glycosides, a traditional treatment for RA . Histological examination revealed reduced synovial hyperplasia and pannus formation following Rhodojaponin III treatment, indicating its ability to modulate the pathological processes underlying joint damage in RA .

The anti-inflammatory effects of Rhodojaponin III were evidenced by decreased levels of pro-inflammatory cytokines, including interleukin-6 (IL-6), interleukin-1β (IL-1β), and tumor necrosis factor-alpha (TNF-α) in both serum and synovial tissue of treated animals . These cytokines play crucial roles in the pathogenesis of RA, and their inhibition represents an important mechanism by which Rhodojaponin III exerts its therapeutic effects.

Effects on Angiogenesis

One of the key findings regarding Rhodojaponin III's effects in RA pertains to its ability to modulate angiogenesis, the formation of new blood vessels, which contributes significantly to synovial inflammation and joint destruction in RA. Studies have shown that Rhodojaponin III inhibits the expression of important angiogenesis markers, including platelet endothelial cell adhesion molecule-1 (CD31) and vascular endothelial growth factor (VEGF) in the synovium of CIA rats .

In vitro studies using human umbilical vein endothelial cells (HUVECs) stimulated with TNF-α further confirmed the anti-angiogenic properties of Rhodojaponin III. Treatment with the compound suppressed the proliferation, migration, invasion, and tube formation of HUVECs, all of which are critical steps in the angiogenesis process . These effects were observed in a dose-dependent manner, suggesting a direct relationship between Rhodojaponin III concentration and anti-angiogenic activity.

Effects on Insects and Cellular Processes

Beyond its anti-inflammatory and anti-angiogenic properties, Rhodojaponin III has been reported to possess significant insecticidal activities. It exhibits potent antifeedant and oviposition deterrence effects against various insect species, making it a potential candidate for natural pest control .

Research suggests that the chemoreception protein BdorCSP2 of Bactrocera dorsalis (Oriental fruit fly) may be involved in the perception of Rhodojaponin III, indicating a specific molecular mechanism for its insecticidal activity . This specificity could be advantageous in developing targeted pest control strategies with minimal impact on non-target organisms.

At the cellular level, Rhodojaponin III has been shown to induce changes in intracellular calcium concentrations [Ca2+], cell cycle arrest, and proliferation inhibition in Sf9 insect cells . These effects suggest that the compound interferes with fundamental cellular processes, which may explain its diverse biological activities across different systems.

Molecular Mechanisms of Action

The therapeutic effects of Rhodojaponin III in rheumatoid arthritis can be attributed to its ability to modulate specific molecular pathways involved in inflammation and angiogenesis. Central to this mechanism is the nuclear factor kappa B-inducing kinase (NIK)/IκB kinase-alpha (IKKα)/C-X-C motif chemokine ligand 12 (CXCL12) pathway .

Molecular docking studies have revealed that Rhodojaponin III can spontaneously bind to NIK, a key component of the non-canonical nuclear factor kappa B (NF-κB) signaling pathway . This binding leads to decreased expression of NIK, p52, and CXCL12, and reduced phosphorylation of IKKα in both synovial tissue of CIA rats and TNF-α-induced HUVECs .

NIK/IKKα/CXCL12 Pathway Modulation

ParameterEffect of Rhodojaponin IIISignificance
NIK ExpressionDecreasedInhibits non-canonical NF-κB signaling
IKKα PhosphorylationReducedDecreases downstream activation of NF-κB
p52 ExpressionDecreasedReduces transcriptional activation of inflammatory genes
CXCL12 ExpressionDecreasedInhibits angiogenesis and inflammatory cell recruitment

The inhibitory effect of Rhodojaponin III on this pathway was further confirmed through overexpression experiments. When NIK was overexpressed in HUVECs, it reversed the inhibitory effects of Rhodojaponin III on NF-κB pathway activation, cell migration, invasion, angiogenesis, and pro-inflammatory cytokine secretion . This finding substantiates NIK as a primary target of Rhodojaponin III in its anti-inflammatory and anti-angiogenic activities.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator